molecular formula C8H10BrNO2S B1432775 Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate CAS No. 851443-15-7

Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate

Cat. No.: B1432775
CAS No.: 851443-15-7
M. Wt: 264.14 g/mol
InChI Key: PMPBGORMHXRHRT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and various functional groups including an amino group, a bromo group, and a carboxylate ester group. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene derivatives as starting materials.

  • Reaction Steps: The compound can be synthesized through a multi-step reaction process involving halogenation, amination, and esterification reactions.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiophene ring.

  • Reduction Products: Reduced forms of the amino and carboxylate groups.

  • Substitution Products: Substituted derivatives with different nucleophiles attached to the thiophene ring.

Scientific Research Applications

Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is utilized in medicinal chemistry for the design and synthesis of pharmaceuticals.

  • Industry: The compound finds applications in the chemical industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: It may be involved in signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thiophene derivatives with similar functional groups, such as Ethyl 5-amino-4-chloro-3-methylthiophene-2-carboxylate and Ethyl 5-amino-4-fluoro-3-methylthiophene-2-carboxylate.

  • Uniqueness: The presence of the bromo group in this compound distinguishes it from other thiophene derivatives, affecting its reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-12-8(11)6-4(2)5(9)7(10)13-6/h3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBGORMHXRHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate
Reactant of Route 3
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Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate
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Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate
Reactant of Route 5
Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate
Reactant of Route 6
Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate

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